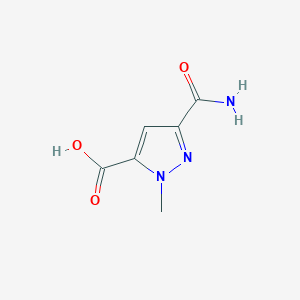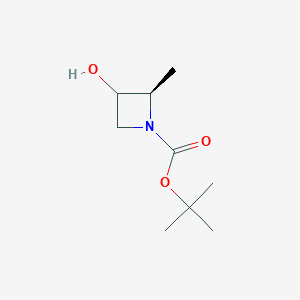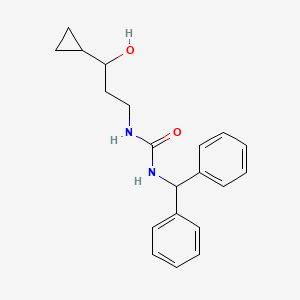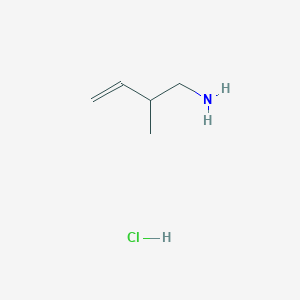![molecular formula C19H19N3O5S B2714647 N-{[4-(acetylamino)phenyl]sulfonyl}-L-tryptophan CAS No. 85979-07-3](/img/structure/B2714647.png)
N-{[4-(acetylamino)phenyl]sulfonyl}-L-tryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-{[4-(acetylamino)phenyl]sulfonyl}acetamide” and “N-[4-[(4-aminophenyl)sulfonyl]phenyl]-acetamide” are chemical compounds with the molecular formula C14H14N2O3S . They are also known by other names such as N-Acetyl-4,4’-diaminodiphenylsulfone, Acetanilide, 4’-sulfanilyl-, Acetyldapsone, N-Acetyldapsone, MADDS, Monoacetyldapsone, 4’-Sulfanilylacetanilide .
Molecular Structure Analysis
The molecular structure of these compounds can be found in the NIST Chemistry WebBook .Physical And Chemical Properties Analysis
The molecular weight of “N-{[4-(acetylamino)phenyl]sulfonyl}acetamide” and “N-[4-[(4-aminophenyl)sulfonyl]phenyl]-acetamide” is 290.338 .科学的研究の応用
Tryptophan Metabolism and Pharmaceutical Applications
L-Tryptophan's metabolism involves complex pathways resulting in bioactive molecules with diverse physiological roles. Enzymes involved in L-tryptophan metabolism, their metabolites, or receptors represent potential therapeutic targets for neurological, metabolic, psychiatric, and gastrointestinal disorders. Understanding these pathways can lead to pharmacological developments targeting L-tryptophan metabolism for therapeutic interventions (Modoux et al., 2020).
Nutritional and Health Benefits
Tryptophan is crucial for protein biosynthesis and is metabolized into several bioactive metabolites, including serotonin, melatonin, and niacin, influencing various health aspects. Research on tryptophan's nutritional value and its potential therapeutic applications for conditions such as depression, cardiovascular diseases, and sleep disorders highlights its importance in diet and medical treatments (Friedman, 2018).
Antioxidant Properties
Studies on the reaction of L-tryptophan with naturally occurring phenolic aldehydes to produce phenolic tetrahydro-beta-carboline alkaloids reveal its antioxidant capabilities. These compounds exhibit significant free radical scavenging and antioxidant properties, suggesting potential applications in food preservation and health supplements for their antioxidant benefits (Herraiz et al., 2003).
Amino Acid Biosynthesis in Plants
In plants, L-tryptophan serves as a precursor for numerous natural products, including pigments, alkaloids, hormones, and cell wall components. The aromatic amino acids derived from the shikimate pathway, to which L-tryptophan belongs, are essential for plant growth and development. This highlights the potential of L-tryptophan and its derivatives in agricultural biotechnology for enhancing plant resistance and productivity (Maeda & Dudareva, 2012).
Protein Folding and Stabilization
Non-detergent sulfobetaines (NDSBs), which interact with L-tryptophan residues in proteins, facilitate protein folding and stabilization. This has implications in biotechnology and pharmaceutical manufacturing, where efficient protein folding is critical for producing functional proteins (Vuillard et al., 1998).
特性
IUPAC Name |
(2S)-2-[(4-acetamidophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-12(23)21-14-6-8-15(9-7-14)28(26,27)22-18(19(24)25)10-13-11-20-17-5-3-2-4-16(13)17/h2-9,11,18,20,22H,10H2,1H3,(H,21,23)(H,24,25)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSSSBJFSDMCJE-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(4-acetamidophenylsulfonamido)-3-(1H-indol-3-yl)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)acrylamide](/img/structure/B2714566.png)


![N-phenyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2714570.png)

![(5Z)-3-(2-methylphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2714574.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2714575.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2714578.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(2-chloro-6-fluorophenyl)acetate](/img/structure/B2714580.png)
![2-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-sulfonyl chloride](/img/structure/B2714582.png)

